C22 Sphingomyelin

説明

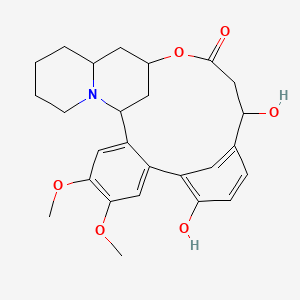

C22 Sphingomyelin is a naturally occurring form of sphingomyelin . It is a sphingolipid, which are common structural components of cell membranes and are crucial for cell functions in physiological and pathophysiological conditions . Plasma levels of C22 sphingomyelin positively correlate with hepatic steatosis severity in patients with chronic hepatitis C virus (HCV) .

Synthesis Analysis

Sphingomyelin synthesis is regulated in part by phosphatidylinositide metabolism and is connected to sterol homeostasis through the oxysterol binding protein (OSBP) . Experimental evidence has been obtained that is consistent with 2‑hydroxylation occurring at the fatty acid level prior to incorporation into ceramides in the brain of mice where the enzyme is expressed at high levels . A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS has been developed .

Molecular Structure Analysis

The molecular formula of C22 Sphingomyelin is C45H91N2O6P . The average mass is 787.188 Da and the monoisotopic mass is 786.661499 Da .

Chemical Reactions Analysis

Sphingolipids are a class of lipids with high structural diversity and biological pleiotropy . Current methods for quantifying sphingolipids require laborious pretreatment and relatively large sample volumes .

Physical And Chemical Properties Analysis

C22 Sphingomyelin is a solid substance . It is soluble in ethanol and methanol .

科学的研究の応用

Nutritional Functions and Food Applications

Sphingomyelin and its metabolites are common structural components of cell membranes and play signaling roles in the regulation of human health . As nutrients, dietary sphingomyelin and its metabolites have wide applications in the food and pharmaceutical industry . They may affect cell growth, differentiation, apoptosis, and maintain biological activities . The possible implications of dietary sphingomyelin in modern food preparations include dairy products, infant formula, skin improvement, delivery systems, and oil organogels .

Metabolic Disease Prevention

The production of endogenous sphingomyelin is linked to pathological changes in obesity, diabetes, and atherosclerosis . However, dietary supplementations of sphingomyelin and its metabolites have been shown to maintain cholesterol homeostasis and lipid metabolism, and to prevent or treat these diseases .

Lipid Metabolism Regulation

Dietary sphingomyelin supplementation has been found to reduce the blood total cholesterol level and low-density lipoprotein cholesterol level, while increasing the high-density lipoprotein level . This suggests that sphingomyelin plays a significant role in lipid metabolism regulation .

Insulin Level Regulation

Dietary sphingomyelin supplementation has been found to reduce insulin levels and HOMA-IR without affecting blood levels of glucose and inflammatory cytokines . This indicates that sphingomyelin could be beneficial in managing insulin levels .

Hepatic Steatosis Severity Correlation

Plasma levels of C22 sphingomyelin have been found to positively correlate with hepatic steatosis severity in patients with chronic hepatitis C virus (HCV) . This suggests that sphingomyelin could be a potential biomarker for hepatic steatosis severity .

Cancer Cell Behavior

C22 Sphingomyelin levels are decreased in T-47D mammary epithelial cells and increased in MDA-MB-231 breast cancer cells relative to C16 sphingomyelin . This suggests that sphingomyelin could play a role in cancer cell behavior .

作用機序

Target of Action

C22 Sphingomyelin primarily targets Sphingomyelinases (SMases) , enzymes that hydrolyze sphingomyelin, releasing ceramide and creating a cascade of bioactive lipids . These lipids include sphingosine and sphingosine-1-phosphate, all of which have a specific signaling capacity . SMase activation occurs in different cardiovascular system cell types, namely cardiac myocytes, endothelial, and vascular smooth muscle cells .

Mode of Action

C22 Sphingomyelin interacts with its targets by being hydrolyzed by SMases into ceramide and phosphocholine . This interaction leads to the creation of bioactive lipids, including sphingosine and sphingosine-1-phosphate . These lipids mediate cell proliferation, cell death, and contraction of cardiac and vascular myocytes .

Biochemical Pathways

The hydrolysis of C22 Sphingomyelin by SMases initiates a complex sphingolipid signaling pathway . These bioactive lipids play crucial roles in cardiovascular physiology and pathophysiology .

Pharmacokinetics

The synthesis of C22 Sphingomyelin occurs via the de novo pathway or the hydrolysis pathway . The de novo pathway begins with the transamination of palmitoyl-CoA via a condensation reaction with serine . This reaction, catalyzed by serine palmitoyltransferase, represents the rate-limiting step in ceramide synthesis . The hydrolysis pathway to ceramides utilizes sphingomyelins as the substrates through the action of sphingomyelinase .

Result of Action

The hydrolysis of C22 Sphingomyelin by SMases leads to the production of ceramide and other bioactive lipids . These lipids mediate various cellular responses, including cell proliferation, cell death, and contraction of cardiac and vascular myocytes . In addition, C22 Sphingomyelin has been associated with hepatic steatosis severity in patients with chronic hepatitis C virus (HCV) .

Action Environment

The action of C22 Sphingomyelin is influenced by various environmental factors. For instance, the activation of SMases, which hydrolyze C22 Sphingomyelin, can be triggered by ischemia/reperfusion stress and proinflammatory cytokines . Moreover, the enzymatic properties and subcellular locations of SMases determine the final effect of enzyme activation .

将来の方向性

Dietary sphingomyelin and its metabolites have wide applications in the food and pharmaceutical industry . They have been shown to maintain cholesterol homeostasis and lipid metabolism, and to prevent or treat diseases such as obesity, diabetes, and atherosclerosis . This makes dietary sphingomyelin and its metabolites candidates for food additives and functional food development for the prevention and treatment of chronic metabolic diseases in humans .

特性

IUPAC Name |

[(E,2S,3R)-2-(docosanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H91N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-45(49)46-43(42-53-54(50,51)52-41-40-47(3,4)5)44(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h36,38,43-44,48H,6-35,37,39-42H2,1-5H3,(H-,46,49,50,51)/b38-36+/t43-,44+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJANLYCZUNFSE-TWKUQIQBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H91N2O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347488 | |

| Record name | N-(Docosanoyl)-sphing-4-enine-1-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

787.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | SM(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

94359-12-3 | |

| Record name | N-(Docosanoyl)-sphing-4-enine-1-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SM(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is SM(d18:1/22:0) and what is its significance in disease research?

A1: SM(d18:1/22:0), also known as C22 Sphingomyelin, is a specific type of sphingolipid. Sphingolipids are a class of lipids involved in various cellular processes, including signaling, membrane structure, and cell recognition. Research has linked altered levels of specific sphingolipids, including SM(d18:1/22:0), to various diseases, including liver disease and certain cancers. For instance, elevated plasma levels of SM(d18:1/22:0) are closely associated with hepatic steatosis in patients with chronic hepatitis C virus infection. [, ]

Q2: How does SM(d18:1/22:0) change in response to dietary interventions?

A2: Studies show that dietary interventions can impact SM(d18:1/22:0) levels. For example, supplementing dairy cow diets with conjugated linoleic acid (CLA) during early lactation resulted in altered concentrations of various sphingolipids in skeletal muscle on day 70, including SM(d18:1/22:0). [] This suggests a potential role of dietary fatty acids in modulating sphingolipid metabolism.

Q3: Is SM(d18:1/22:0) distribution uniform within organs?

A3: Research suggests that sphingomyelin localization, including SM(d18:1/22:0), can be specific to each acyl-chain length within an organ. Imaging mass spectrometry revealed that while sphingomyelin synthase 2 (SMS2) deficiency decreased overall sphingomyelins in the kidneys, the effects were region-specific. Specifically, SMS2 deficiency primarily decreased C22-sphingomyelin in the renal medulla and C24-sphingomyelins in the renal cortex. [] This highlights the importance of considering spatial distribution when investigating sphingolipid function.

Q4: What is the potential of SM(d18:1/22:0) as a biomarker for disease?

A4: The association of SM(d18:1/22:0) with specific disease states, such as hepatic steatosis in chronic hepatitis C patients [, ], points towards its potential use as a biomarker. Further research is needed to validate its efficacy in predicting disease progression, monitoring treatment response, or as a diagnostic tool.

Q5: How does SM(d18:1/22:0) interact with other lipids in biological systems?

A5: Sphingomyelins, including SM(d18:1/22:0), are integral components of the lipid bilayer that makes up cell membranes. Within this complex environment, they interact with other lipids, like phosphatidylcholines, to influence membrane fluidity and signaling. [] Research shows that certain ratios between specific sphingomyelin and phosphatidylcholine species in plasma exhibit significant potential as biomarkers for ovarian cancer. [] This highlights the importance of studying lipid-lipid interactions for a complete understanding of their biological roles.

Q6: Are there analytical techniques to study SM(d18:1/22:0) specifically?

A6: Several analytical techniques are employed to study SM(d18:1/22:0) and other sphingolipids. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for quantifying sphingolipids in various biological samples. [] Imaging mass spectrometry enables the visualization and quantification of lipids, including sphingomyelins, within tissue sections, offering spatial information about their distribution. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-hydroxyethyl)-9-[3-(2Z,5Z,8Z)-2,5,8-undecatrien-1-yl-2-oxiranyl]-4Z,7Z-nonadienamide](/img/structure/B3026270.png)

![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2S)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026274.png)

![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2R)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026275.png)

![(1S,2R,5R,7R,9R,10S,14R,15S,19S)-7-[(2R,3R,4R,5S,6S)-4-Ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-15-hydroxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione](/img/structure/B3026276.png)

![(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one](/img/structure/B3026278.png)

![4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-13C-d3)-2-pyridinecarboxamide](/img/structure/B3026279.png)

![N-(2,6-Dimethylphenyl)-2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B3026281.png)

![3-({3-(1H-indol-3-yl)-1-oxo-1-[(1-phenylethyl)amino]propan-2-yl}carbamoyl)-5-methylhexanoic acid](/img/structure/B3026284.png)